Cas no 6663-73-6 (2-Amino-3-Chloropyrazine)
2-Amino-3-Chloropyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-Chloropyrazine
- A836311
- Q-103304
- FT-0647244
- Pyrazine, 2-amino-3-chloro-
- 3-chloranylpyrazin-2-amine
- DTXSID50988309
- A24738
- Z850999212
- 3-amino-2-chloro-pyrazine
- PB24841
- 6663-73-6
- PS-5664
- SY003686
- 2-CHLORO-3-AMINEPYRAZINE
- BCP23081
- FT-0647238
- 3-Chloropyrazin-2-ylamine
- BB 0253839
- HY-W007499
- 3-chloropyrazin-2-amine
- AKOS000321645
- 2-Amino-3-chloropyrazine, 97%
- AM20070381
- 3-amino-pyrazinechloride
- MFCD04114305
- NSC123676
- 6863-73-6
- DICETYLPHOSPHATE,SODIUMSALT
- EN300-60306
- 35XHY9F52F
- AEVSSZHXGJAPIE-UHFFFAOYSA-N
- 3-Chloro-2-aminopyrazine
- CS-W007499
- 3-chloro-pyrazin-2-ylamine
- NSC-123676
- Pyrazinamine, 3-chloro-
- SCHEMBL20099
- W-203469
- 3-Chloro-2-pyrazinamine
- AC-3054
- (3-CHLOROPYRAZIN-2-YL)AMINE
- ALBB-008741
- A2143
- DB-023096
- STK505539
- 3-Chloro-2-aminopyrazine; 3-Chloropyrazin-2-amine;(3-Chloropyrazin-2-yl)amine
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- MDL: MFCD04114305
- Inchi: 1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
- InChI Key: AEVSSZHXGJAPIE-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NC=CN=1
Computed Properties
- Exact Mass: 129.00952
- Monoisotopic Mass: 129.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8A^2
- XLogP3: 0.4
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: 164-169 °C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.55
- PSA: 51.8
- Vapor Pressure: No data available
2-Amino-3-Chloropyrazine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Amino-3-Chloropyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 720364-1G |
2-Amino-3-Chloropyrazine |
6663-73-6 | 97% | 1G |
¥312.34 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A860165-5g |
2-Amino-3-Chloropyrazine |
6663-73-6 | 98% | 5g |
453.60 | 2021-05-17 | |
| Chemenu | CM362723-5g |
2-Amino-3-chloropyrazine |
6663-73-6 | 95%+ | 5g |
$117 | 2023-01-19 | |
| eNovation Chemicals LLC | D955466-25g |
2-Amino-3-Chloropyrazine |
6663-73-6 | 98% | 25g |
$245 | 2024-06-07 | |
| eNovation Chemicals LLC | D955466-100g |
2-Amino-3-Chloropyrazine |
6663-73-6 | 98% | 100g |
$855 | 2024-06-07 | |
| 1PlusChem | 1P003GU4-5g |
2-AMINO-3-CHLOROPYRAZINE |
6663-73-6 | ≥97% | 5g |
$18.00 | 2025-02-19 | |
| 1PlusChem | 1P003GU4-25g |
2-AMINO-3-CHLOROPYRAZINE |
6663-73-6 | ≥97% | 25g |
$42.00 | 2025-02-19 | |
| 1PlusChem | 1P003GU4-100g |
2-AMINO-3-CHLOROPYRAZINE |
6663-73-6 | ≥97% | 100g |
$131.00 | 2025-02-19 | |
| Aaron | AR003H2G-1g |
2-Amino-3-chloropyrazine |
6663-73-6 | 97% | 1g |
$5.00 | 2025-01-22 | |
| Aaron | AR003H2G-5g |
2-Amino-3-chloropyrazine |
6663-73-6 | 97% | 5g |
$7.00 | 2025-01-22 |
2-Amino-3-Chloropyrazine Related Literature
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Jia-Nian Chen,Chu-Ting Chen,Yue-Zhen He,Tai-Sheng Qin,Li Cheng,Ye-Xiang Sun,Kang-Jian Yang,Qi Chen,Chao Yang,Ying Wei RSC Med. Chem. 2022 13 280
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Richa Goel,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2015 13 3525
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Margherita Guasconi,Xiaoyun Lu,Alberto Massarotti,Antonio Caldarelli,Elisa Ciraolo,Gian Cesare Tron,Emilio Hirsch,Giovanni Sorba,Tracey Pirali Org. Biomol. Chem. 2011 9 4144
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Panayiotis A. Koutentis,Maria Koyioni,Sophia S. Michaelidou Org. Biomol. Chem. 2013 11 621
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5. 824. Covalent hydration in 1,4,5,8-tetra-azanaphthalenesW. L. F. Armarego J. Chem. Soc. 1963 4304
Additional information on 2-Amino-3-Chloropyrazine
Introduction to 2-Amino-3-Chloropyrazine (CAS No. 6663-73-6)
2-Amino-3-Chloropyrazine, with the chemical formula C₄H₃ClN₂, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of both an amino group and a chloro substituent makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The CAS No. 6663-73-6 uniquely identifies this compound in scientific literature and industrial applications, ensuring precise communication among researchers and manufacturers. Its structural features make it a valuable building block for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, 2-Amino-3-Chloropyrazine has been extensively studied for its potential in medicinal chemistry. The pyrazine core is a common motif in many pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents. The chlorine atom at the 3-position enhances reactivity, making it susceptible to nucleophilic substitution reactions, which are pivotal in constructing more intricate molecular architectures.
One of the most compelling aspects of 2-Amino-3-Chloropyrazine is its role in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the pyrazine scaffold, researchers can develop selective kinase inhibitors that target specific signaling pathways. For instance, derivatives of 2-Amino-3-Chloropyrazine have been explored as inhibitors of tyrosine kinases, which play a crucial role in cell growth and differentiation.
Recent advancements in computational chemistry have further highlighted the significance of 2-Amino-3-Chloropyrazine as a scaffold for drug discovery. Molecular docking studies have demonstrated its potential to interact with various protein targets, including receptors and enzymes. These studies not only provide insights into the binding affinity but also help in designing analogs with improved pharmacokinetic properties.
The agrochemical industry has also recognized the utility of 2-Amino-3-Chloropyrazine in developing novel pesticides and herbicides. Pyrazine derivatives exhibit potent activity against a range of pests and weeds, offering an alternative to traditional agrochemicals. This aligns with the growing demand for environmentally sustainable solutions in agriculture.
From a synthetic chemistry perspective, 2-Amino-3-Chloropyrazine serves as a precursor for more complex heterocycles. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. This flexibility has enabled the creation of libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery.
The biological activity of 2-Amino-3-Chloropyrazine and its derivatives has been explored across multiple therapeutic areas. For example, studies have shown that certain pyrazine-based compounds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, some derivatives have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
In conclusion, 2-Amino-3-Chloropyrazine (CAS No. 6663-73-6) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to remain at the forefront of chemical innovation.
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